molecular formula C11H13N3O B11896541 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11896541
M. Wt: 203.24 g/mol
InChI Key: LVDBVVXIMIDHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a tetrahydropyran (THP) group at the N-1 position. The THP group acts as a protecting moiety, enhancing stability during synthetic modifications . This scaffold has gained attention in medicinal chemistry due to its versatility in vectorial functionalization, enabling selective derivatization at C-3, C-5, and C-7 positions for drug discovery . Its molecular formula is C11H14N3O (unsubstituted core), with derivatives often incorporating halogens (Br, I), nitro groups, or aryl substituents .

Properties

IUPAC Name

1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-6-15-11(3-1)14-10-8-12-5-4-9(10)7-13-14/h4-5,7-8,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDBVVXIMIDHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves cyclizing hydrazine derivatives with substituted pyridines. For example, 3-formylchromone reacts with hydrazines under basic conditions to form pyrazolo[3,4-c]pyridines. In one protocol:

  • 3-Formylchromone reacts with arylhydrazines and malononitrile in the presence of triethylamine, yielding fused pyrazolopyridines with aminochromane motifs.

  • Key advantages include high atom economy and room-temperature conditions , achieving yields of 75–90%.

Diazotization and Rearrangement

Diazotization of aminopyridines followed by thermal or acidic rearrangement is another route:

  • 2-Amino-5-nitropicoline undergoes diazotization to form a diazonium intermediate, which rearranges into the pyrazolo[3,4-c]pyridine core upon treatment with phosphorus oxychloride.

  • This method requires careful control of reaction temperature to avoid side products.

Introduction of the Tetrahydropyranyl (THP) Group

The THP group is introduced via N-alkylation or protection-deprotection strategies to stabilize reactive intermediates during synthesis.

Direct N-Alkylation

  • Pyrazolo[3,4-c]pyridine is treated with dihydropyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in tetrahydrofuran (THF).

  • Reaction Conditions :

    SolventCatalystTemperatureTimeYield
    THFp-TsOH65°C24 h85%

Protection During Cyclization

In some cases, the THP group is introduced early to protect reactive nitrogens during cyclization:

  • A protected pyrazole boronic ester (1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ) undergoes Suzuki coupling with halogenated pyridines to form the target scaffold.

  • PdCl₂(dppf)·CH₂Cl₂ and cesium carbonate in a dioxane/water solvent system achieve cross-coupling efficiencies of >90%.

Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling enables introduction of aryl/heteroaryl groups:

  • 3-Iodo-1-THP-pyrazolo[3,4-c]pyridine reacts with aryl boronic acids using Pd(OAc)₂/dppf in dioxane/water.

  • Optimized Conditions :

    Catalyst SystemBaseTemperatureYield
    Pd(OAc)₂/dppfCs₂CO₃100°C72–95%

Buchwald-Hartwig Amination

Primary and secondary amines are introduced at the C-5 position using Pd₂(dba)₃ and Xantphos :

  • Reactions proceed in toluene at 80°C, achieving >80% yields for alkylamine derivatives.

Industrial-Scale Synthesis

Solvent and Catalyst Optimization

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity in biphasic systems.

  • Continuous-flow reactors reduce reaction times for THP protection steps from 24 h to <2 h.

Purification Strategies

  • Flash chromatography (0–5% methanol/dichloromethane gradient) isolates products with >95% purity.

  • Crystallization from ethanol/water mixtures achieves pharmaceutical-grade purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclizationHigh atom economyLimited substrate scope70–90%
Suzuki CouplingBroad functional group toleranceRequires halogenated precursors60–95%
Direct N-AlkylationSimple one-step procedureAcid-sensitive substrates75–85%

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine

  • Positional Isomerism : The pyrazolo[3,4-c]pyridine core differs from pyrazolo[3,4-b]pyridine in the nitrogen arrangement. The [3,4-c] isomer allows functionalization at C-3, C-5, and C-7, while the [3,4-b] isomer favors modifications at C-5 and C-7 .
  • Synthetic Routes: Pyrazolo[3,4-b]pyridines are synthesized via cyclocondensation of 5-aminopyrazole with trifluoromethyl diketones , whereas pyrazolo[3,4-c]pyridines employ cross-coupling reactions (e.g., Suzuki-Miyaura) and regioselective halogenation .
  • Biological Relevance : Pyrazolo[3,4-b]pyridines are prominent in sGC stimulators (e.g., BAY 41-2272), while [3,4-c] derivatives show antiproliferative activity in cancer studies .

Substituted Derivatives

Key derivatives and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference CAS/ID
5-Bromo-1-THP-pyrazolo[3,4-c]pyridine Br at C-5 C11H12BrN3O 282.14 Intermediate for cross-coupling 1416713-71-7
5-Bromo-3-iodo-1-THP-pyrazolo[3,4-c]pyridine Br at C-5, I at C-3 C11H11BrIN3O 408.04 Suzuki-Miyaura functionalization 1369509-72-7
4-Chloro-3-iodo-1-THP-pyrazolo[3,4-c]pyridine Cl at C-4, I at C-3 C11H11ClIN3O 363.58 Electrophilic trapping studies 1416713-15-9
3-Bromo-5-fluoro-1-THP-pyrazolo[3,4-b]pyridine Br at C-3, F at C-5 C11H11BrFN3O 300.13 Bioisosteric drug design 2377508-33-1

Functionalization and Reactivity

  • Halogenation : Bromine at C-5 (e.g., 5-Bromo-1-THP derivative) enables cross-coupling for aryl/heteroaryl introductions . Iodine at C-3 (e.g., 5-Bromo-3-iodo derivative) facilitates sequential functionalization via Miyaura borylation .
  • Stability : The 1H-pyrazolo[3,4-c]pyridine core exhibits thermodynamic stability under acidic conditions, avoiding decomposition during deprotection .
  • Comparative Reactivity : Pyrazolo[3,4-b]pyridines show faster deprotection kinetics due to reduced steric hindrance at N-1 .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its therapeutic applications and mechanisms of action.

Synthesis

Various synthetic routes have been explored to produce this compound derivatives. One notable method involves the reaction of pyrazole derivatives with tetrahydro-2H-pyran under specific catalytic conditions, leading to the formation of the desired product with good yields and purity.

Anticancer Properties

Recent studies indicate that compounds based on the pyrazolo[3,4-c]pyridine structure exhibit significant anticancer activity. For instance, a derivative demonstrated potent inhibition against cyclin-dependent kinases (CDK2 and CDK9), with IC50 values of 0.36 µM and 1.8 µM respectively, showcasing its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has shown to inhibit the phosphorylation of SMAD proteins in TGF-β signaling pathways, which is crucial for tumor growth regulation .

Case Studies

StudyFindings
Study A Identified the compound as an effective inhibitor of CDK2 and CDK9, leading to reduced proliferation in various cancer cell lines (HeLa, HCT116) .
Study B Evaluated the compound's efficacy in a xenograft model of hepatocellular carcinoma, reporting significant tumor growth inhibition (TGI: 79.6%) .
Study C Investigated structural modifications on the pyrazolo[3,4-c]pyridine scaffold to enhance selectivity towards specific kinase targets .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have suggested that derivatives of this compound exhibit favorable absorption and distribution profiles. Toxicological assessments indicate a reasonable safety margin; however, further studies are necessary to fully understand the long-term effects and potential side effects associated with its use.

Q & A

Basic: How can researchers optimize the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine derivatives?

Methodological Answer:
Synthesis optimization for pyrazolo-pyridine derivatives typically involves:

  • Solvent Selection : Dichloromethane or methanol is preferred for facilitating nucleophilic substitutions or cyclization reactions while minimizing side products .
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid improve yields in reactions involving tetrahydropyranylation .
  • Temperature Control : Reactions often require reflux conditions (e.g., 60–80°C) to achieve optimal cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Basic: What characterization techniques are essential for confirming the structure of pyrazolo-pyridine derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while tetrahydropyran signals appear at δ 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Derivatives like 3,5-dibromo analogs show characteristic isotopic peaks for bromine .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in bicyclic systems .

Advanced: How do structural modifications influence the biological activity of pyrazolo-pyridine derivatives?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance binding to kinase ATP pockets (e.g., FGFR inhibitors) by increasing electrophilicity .
    • Methoxy Groups : Improve solubility but may reduce antiproliferative activity by steric hindrance .
  • Core Modifications : Pyrazolo[3,4-c]pyridines exhibit distinct selectivity compared to [3,4-b] isomers due to altered hydrogen-bonding patterns .
  • Case Study : Replacing a bromine with an amino group in 3,5-dibromo derivatives increased MELK kinase inhibition (IC₅₀ from 1.2 μM to 0.3 μM) .

Advanced: What reaction mechanisms are critical for functionalizing the pyrazolo-pyridine core?

Methodological Answer:

  • Nucleophilic Substitution : Bromine at position 3 undergoes Suzuki coupling with aryl boronic acids (Pd catalysis, 80°C) to introduce pharmacophores .
  • Oxidation : Pyran-protected derivatives can be deprotected under acidic conditions (HCl/EtOH, reflux) to regenerate reactive NH groups .
  • Cross-Coupling : Buchwald-Hartwig amination at position 3 enables introduction of amine substituents for targeting receptors like mGlu4 .

Advanced: How can advanced synthesis techniques improve scalability of pyrazolo-pyridine derivatives?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction times (e.g., from 12 hours to 2 hours) and improves yields (>90%) for bromination or cyclization steps .
  • Microwave-Assisted Synthesis : Accelerates SNAr reactions (e.g., introducing chlorine at position 4) with precise temperature control .
  • Automated Purification Systems : Reduce human error in isolating isomers (e.g., pyrazolo[3,4-c] vs. [3,4-b] regioisomers) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Structural Reanalysis : Re-examine X-ray/NMR data to rule out isomer contamination. For example, a 3-bromo vs. 5-bromo substitution can invert FGFR1 inhibition .
  • Meta-Analysis : Compare datasets across analogs (e.g., 3-chloro vs. 3-methoxy derivatives) to identify trends in substituent effects .

Advanced: What strategies enhance the solubility and bioavailability of pyrazolo-pyridine derivatives?

Methodological Answer:

  • Tetrahydro-2H-pyran Group : Improves logP by ~0.5 units, enhancing membrane permeability .
  • Pro-drug Approaches : Esterification of carboxylic acid derivatives (e.g., methyl esters) increases intestinal absorption .
  • Co-crystallization : With cyclodextrins or succinic acid improves aqueous solubility (e.g., from 0.01 mg/mL to 2.5 mg/mL) .

Advanced: How can in silico modeling guide the design of pyrazolo-pyridine-based kinase inhibitors?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in FGFR1 or ALK-L1196M pockets. Focus on key residues (e.g., DFG motif) .
  • MD Simulations : Assess stability of hydrogen bonds between pyrazole NH and kinase backbone (e.g., FGFR1 Asp641) over 100-ns trajectories .
  • QSAR Models : Correlate substituent Hammett σ values with IC₅₀ data to prioritize electron-deficient groups for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.